5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one
Description
5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a piperazine ring, a piperidinone ring, and a trifluoromethylphenyl group
Properties
IUPAC Name |
5-[4-(2-methoxyethyl)piperazine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F3N3O3/c1-30-12-11-25-7-9-26(10-8-25)20(29)17-5-6-19(28)27(15-17)14-16-3-2-4-18(13-16)21(22,23)24/h2-4,13,17H,5-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIVFHBIPOZGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one typically involves multiple steps, including the formation of the piperazine and piperidinone rings, followed by the introduction of the trifluoromethylphenyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one include other piperazine and piperidinone derivatives with various substituents. Examples include:
- 5-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one
- 5-[4-(2-Ethoxyethyl)piperazine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one
Uniqueness
The uniqueness of 5-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
